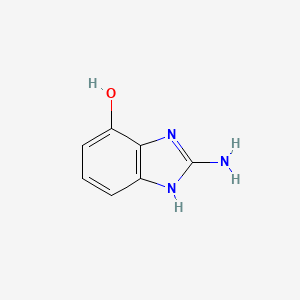

2-amino-1H-Benzimidazol-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-benzimidazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSYMXYQDPASMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019789 | |

| Record name | 2-Amino-1H-benzimidazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255789-22-0 | |

| Record name | 2-Amino-1H-benzimidazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Benzimidazole Derivatives

Classical Synthetic Approaches for Benzimidazoles

Traditional methods for benzimidazole (B57391) synthesis have been foundational, primarily relying on the cyclocondensation of an o-phenylenediamine substrate with a suitable one-carbon synthon.

The Phillips-Ladenburg reaction, first described in the late 19th century, involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions, typically at high temperatures. colab.wssemanticscholar.orgresearchgate.net The reaction proceeds by initial N-acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring. semanticscholar.org

For the synthesis of a 2-substituted-7-hydroxybenzimidazole, this reaction would involve heating 2,3-diaminophenol with a selected carboxylic acid in the presence of a mineral acid like hydrochloric acid or polyphosphoric acid (PPA). colab.wsorientjchem.org While effective for installing alkyl or aryl groups at the 2-position, the classical Phillips-Ladenburg reaction is not a direct route to 2-aminobenzimidazoles. Contemporary adaptations have focused on lowering reaction temperatures and improving yields through microwave assistance or the use of more efficient catalytic systems. jchemrev.com

The Weidenhagen reaction offers an alternative classical route, utilizing the condensation of an o-phenylenediamine with an aldehyde or ketone. semanticscholar.orgresearchgate.net The reaction typically requires an oxidizing agent to convert the initially formed dihydrobenzimidazole (an aminal) to the aromatic benzimidazole. semanticscholar.org Common oxidants include copper(II) salts or simply exposure to atmospheric oxygen. semanticscholar.orgresearchgate.net Applying this to 2,3-diaminophenol with an aldehyde would yield a 2-substituted-1H-benzimidazol-7-ol.

More broadly, oxidative cyclization protocols represent a significant class of reactions for benzimidazole synthesis. These methods generate the benzimidazole ring through the formation of C-N bonds under oxidative conditions. Modern approaches may employ catalysts like iodine or transition metals and can utilize starting materials other than pre-formed diamines, though the core principle of cyclization via oxidation remains.

This category encompasses a wide array of reactions and is the most direct classical pathway to synthesizing 2-amino-1H-Benzimidazol-7-ol. The key is the choice of a one-carbon synthon that provides the C2 atom and the exocyclic amino group simultaneously. The most common and effective reagent for this transformation is cyanogen bromide (BrCN) .

The reaction of an o-phenylenediamine with cyanogen bromide leads directly to the formation of a 2-aminobenzimidazole. It is proposed that the reaction proceeds through the formation of a guanidine-like intermediate which then undergoes intramolecular cyclization with the elimination of hydrogen bromide. Therefore, the most direct proposed synthesis of this compound is the reaction of 2,3-diaminophenol with cyanogen bromide. Other reagents that can serve a similar function include cyanamide (H₂NCN) and derivatives of thiourea, which require a subsequent desulfurization step.

Table 1: Comparison of C1 Synthons for 2-Aminobenzimidazole Synthesis

| C1 Synthon | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Cyanogen Bromide (BrCN) | Alcoholic solvent, often at room temperature or with gentle heating. | Direct, high-yielding, and generally clean reaction. | Cyanogen bromide is highly toxic and moisture-sensitive. orientjchem.orggoogle.com |

| Cyanamide (H₂NCN) | Reaction with the hydrochloride salt of the diamine in aqueous or alcoholic solution, often requiring heat. | Readily available and less acutely toxic than BrCN. | Can result in lower yields and polymerization side products. |

| Thiourea / S-Methylisothiourea | Formation of a phenylenethiourea intermediate followed by cyclodesulfurization using an agent like HgO, MeI, or an carbodiimide. | Avoids highly toxic cyanating agents. | Multi-step process; requires stoichiometric, often heavy-metal-based, desulfurization agents. |

Modern and Sustainable Synthetic Protocols

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for constructing benzimidazole rings. These often rely on catalysis to proceed under milder conditions.

The use of catalysts, including both Brønsted and Lewis acids as well as transition metals, has revolutionized benzimidazole synthesis by improving reaction rates, lowering required temperatures, and enhancing yields. nih.govenpress-publisher.comnih.gov

Lewis acids have emerged as highly effective catalysts for the synthesis of benzimidazoles, particularly in condensation reactions involving o-phenylenediamines and carbonyl compounds or their equivalents. researchgate.net The Lewis acid activates the electrophilic partner (e.g., an aldehyde, carboxylic acid, or nitrile) by coordinating to a heteroatom (typically oxygen), making it more susceptible to nucleophilic attack by the o-phenylenediamine.

In the context of synthesizing this compound from 2,3-diaminophenol and a cyanating agent like cyanogen bromide, a Lewis acid could potentially accelerate the cyclization step. A variety of Lewis acids have been successfully employed in benzimidazole synthesis, offering a range of activities and substrate compatibilities. The selection of an appropriate Lewis acid can be crucial for optimizing the reaction yield and minimizing side reactions.

Table 2: Selected Lewis Acid Catalysts in Benzimidazole Synthesis

| Lewis Acid Catalyst | Typical Conditions | Potential Application for this compound Synthesis |

|---|---|---|

| Zinc Chloride (ZnCl₂) | Solvent-free or in solvents like ethanol; mild to moderate heating. | A mild and cost-effective option to catalyze the condensation of 2,3-diaminophenol with a C1 synthon. |

| Indium(III) Chloride (InCl₃) | Acetonitrile (B52724) or solvent-free; often room temperature to 80 °C. | Known for high efficiency and tolerance of various functional groups, making it suitable for the hydroxyl-substituted diamine. |

| Zirconium(IV) Chloride (ZrCl₄) | Solvent-free or in acetonitrile; often requires heating. researchgate.net | A strong Lewis acid that can effectively promote the reaction, though it may require anhydrous conditions. |

| Erbium(III) Triflate (Er(OTf)₃) | Aqueous or organic solvents; versatile temperature range. beilstein-journals.org | A water-tolerant Lewis acid, which could be advantageous for practical synthesis. beilstein-journals.org |

| Cerium(IV) Ammonium (B1175870) Nitrate (CAN) | Ethanol or acetonitrile; often used in oxidative cyclizations. | Could serve a dual role as a Lewis acid and an oxidant if an oxidative pathway is desired. |

Catalyst-Mediated Syntheses

Brønsted Acid Catalyzed Cyclizations

Brønsted acid catalysis offers an economical and environmentally friendly route for synthesizing benzimidazole derivatives. acs.orgacs.org This method typically involves the cyclization of ortho-phenylenediamines with various carbonyl compounds, such as β-diketones, under oxidant- and metal-free conditions. organic-chemistry.orgnih.gov The use of catalysts like p-toluenesulfonic acid (TsOH·H₂O) has proven highly effective, often delivering excellent yields. acs.orgorganic-chemistry.org

These reactions can be performed under mild conditions, sometimes even at room temperature and without a solvent, which aligns with green chemistry principles. organic-chemistry.org The mechanism involves an initial acid-catalyzed condensation to form a ketimine intermediate, followed by intramolecular nucleophilic addition and subsequent cleavage of a C-C bond to yield the final benzimidazole product. acs.org The versatility of this method allows for the synthesis of a wide range of 2-substituted benzimidazoles by varying the β-diketone substrate. acs.orgacs.org However, for less reactive substrates, higher temperatures and the use of a solvent like acetonitrile may be necessary to achieve satisfactory yields. acs.org

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamines and β-diketones | p-toluenesulfonic acid (TsOH·H₂O) | Solvent-free, Room Temperature | >99% | organic-chemistry.org |

| 2-amino anilines and β-diketones | TsOH·H₂O (5 mol%) | CH₃CN, 80 °C, 16 h | Satisfactory to Excellent | acs.org |

| 1,2-phenylenediamines and β-oxodithioesters | p-toluenesulfonic acid (PTSA) | Solventless, Metal-free | Good to Excellent | arkat-usa.org |

Transition Metal Catalysis (e.g., Cu, Co, Ni, Pd) for Benzimidazole Synthesis

Transition metal catalysis provides a powerful and versatile platform for the synthesis of benzimidazoles, often enabling reactions that are not feasible with other methods. Catalysts based on palladium (Pd), copper (Cu), nickel (Ni), and cobalt (Co) are commonly employed for C-N bond formation to construct the imidazole ring. nih.govbeilstein-journals.org These methods can involve intramolecular cyclization of N-(2-haloaryl)benzamidines or multicomponent reactions. nih.govorganic-chemistry.org

Copper-catalyzed systems, for instance, are used in one-pot, three-component reactions of 2-haloanilines, aldehydes, and sodium azide to afford benzimidazoles in good yields. organic-chemistry.org Nickel catalysis has been developed for the efficient synthesis of benzimidazoles from 2-haloanilines, aldehydes, and ammonia, demonstrating excellent yields. organic-chemistry.org Palladium-catalyzed approaches have also been disclosed, utilizing molecular oxygen as the sole oxidant. rsc.org A significant advantage of these methods is the ability to create regiospecifically substituted benzimidazoles, which can be challenging with classical condensation approaches. nih.gov However, the cost of the metal catalysts and the need to remove residual metal from the final products are potential drawbacks. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Intramolecular C-N coupling | Often requires specific ligands; effective for regiospecific synthesis. | nih.gov |

| Copper (Cu) | One-pot, three-component reaction | Utilizes 2-haloanilines, aldehydes, and NaN₃. | organic-chemistry.org |

| Nickel (Ni) | C-N bond formation from 2-haloanilines | Uses ammonia as a nitrogen source; provides excellent yields. | organic-chemistry.org |

| Cobalt (Co) | Coupling of phenylenediamines and aldehydes | Recyclable nanocomposite catalyst; oxidant-free conditions. | organic-chemistry.org |

Nanocatalyst-Facilitated Benzimidazole Synthesis

The application of nanotechnology in catalysis has led to the development of highly efficient and recyclable nanocatalysts for benzimidazole synthesis. biointerfaceresearch.com These catalysts, often featuring metal or metal oxide nanoparticles supported on various materials, offer high surface area and enhanced catalytic activity, leading to shorter reaction times and higher yields under milder conditions. researchgate.netdntb.gov.ua

Examples of nanocatalysts include chitosan-supported iron oxide nanoparticles (Fe₃O₄/chitosan), copper(II) oxide (CuO) nanoparticles, and zinc sulfide (nano-ZnS). biointerfaceresearch.comajgreenchem.comnih.gov These catalysts can be used in one-pot condensation reactions of o-phenylenediamines with aldehydes or ketones. biointerfaceresearch.comajgreenchem.com A key advantage of many nanocatalyst systems, particularly those with magnetic properties like Fe₃O₄, is their ease of recovery and reusability without significant loss of activity, which enhances the economic and environmental viability of the process. biointerfaceresearch.comnih.gov Many of these syntheses can be performed under solvent-free conditions or in green solvents like ethanol, further contributing to their eco-friendly profile. rsc.orgajgreenchem.com

| Nanocatalyst | Reaction | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fe₃O₄/chitosan | 1,2-diamines and aldehydes/ketones | Ethanol, Ambient temperature | Magnetically recoverable, biodegradable support. | biointerfaceresearch.com |

| CuO nanoparticles | 1,2-benzenediamine and aldehydes | Solvent-free | Reusable for eight runs, short reaction times. | nih.gov |

| Nano-ZnS | o-phenylenediamines and aldehydes | Ethanol, 70 °C | High yields, easy work-up, stable catalyst. | ajgreenchem.com |

| H₂O₂/TiO₂ P25 nanoparticles | 1,2-phenylenediamines and aldehydes | Solvent-free | Excellent yields, environmentally benign. | rsc.org |

Green Chemistry Principles in Benzimidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, have been increasingly applied to the synthesis of benzimidazoles. chemmethod.comchemmethod.com This involves the use of alternative energy sources, eco-friendly solvents, and solvent-free conditions to create more sustainable synthetic routes. eprajournals.comijarsct.co.in

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under "neat" conditions, is a core tenet of green chemistry that significantly reduces industrial waste and environmental impact. eprajournals.comnih.gov Several methods for benzimidazole synthesis have been adapted to solvent-free conditions, often involving the simple mixing or grinding of reactants, sometimes with a solid catalyst. organic-chemistry.orgumich.edu

These methods are noted for their simplicity, faster reaction rates, and often higher yields compared to solvent-based systems. nih.govtandfonline.com For example, the condensation of o-phenylenediamine with carboxylic acids or aldehydes can be efficiently carried out at elevated temperatures or with catalysts under solvent-free conditions. umich.edutandfonline.com The use of solid supports like clays or zeolites can also facilitate these reactions. nih.gov The isolation of the product is often simplified, sometimes requiring only the addition of water and extraction with a green solvent like ethyl acetate (B1210297). nih.gov

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine and benzaldehyde | Iodobenzene diacetate (IBD), Room Temp. | 3–5 min | Excellent | tandfonline.com |

| o-phenylenediamine and carboxylic acids | Solid catalysts, Mild conditions | Not specified | Not specified | eprajournals.com |

| 2-amino anilines and β-diketones | p-toluenesulfonic acid (TsOH·H₂O) | 16 h | >99% | acs.orgorganic-chemistry.org |

| o-phenylenediamine and amino acids | Melting method | 5 h | 58-86% | researchgate.net |

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in green chemistry, offering a rapid, efficient, and clean method for synthesizing benzimidazole derivatives. benthamdirect.comeurekaselect.com Compared to conventional heating, microwave-assisted synthesis provides immediate and volumetric heating, leading to dramatic reductions in reaction times—from hours to minutes—and often results in higher yields and cleaner reactions. nih.govarkat-usa.org

This technology has been successfully applied to the condensation of o-diaminobenzene with carboxylic acids, aldehydes, and other reagents. nih.goveurekaselect.com Many microwave-assisted protocols are also performed under solvent-free conditions or on solid supports, further enhancing their green credentials. scispace.comnih.gov For instance, a simple, catalyst-free microwave-assisted method can produce various benzimidazole derivatives in 5 to 10 minutes with yields ranging from 94% to 98%. benthamdirect.comingentaconnect.com This combination of speed, efficiency, and reduced environmental impact makes microwave assistance a highly attractive methodology in modern organic synthesis. benthamdirect.comrjptonline.org

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-phenyl-o-phenylenediamine and benzaldehyde | 1% Er(OTf)₃, Solvent-free | 5–10 min | 86–99% | nih.gov |

| Various | Catalyst-free | 5–10 min | 94–98% | benthamdirect.comingentaconnect.com |

| 1,2-diaminobenzene and carboxylic acids | Zeolite catalyst | Not specified | Not specified | scispace.com |

| 1,2-phenylendiamine, aldehyde, 2-mercaptoacetic acid | Solvent-free | Minutes | High | arkat-usa.org |

Electrochemical and Photochemical Methods for Benzimidazole Construction

Electrochemical and photochemical methods represent advanced, green strategies for organic synthesis, often allowing for reactions to occur under mild conditions without the need for harsh reagents or catalysts. acs.orgresearchgate.net

Electrosynthesis, an environmentally friendly strategy, can achieve C-N bond formation for benzimidazole synthesis without the use of external metal catalysts or chemical oxidants. acs.org By passing an electric current through the reaction mixture, intramolecular C(sp³)–H amination can be induced to form the benzimidazole ring. This method has been used to synthesize various 1,2-disubstituted benzimidazoles in moderate to good yields and exhibits a wide tolerance for different functional groups. acs.org

Photochemical synthesis utilizes light energy to drive chemical reactions. researchgate.netnih.gov This approach has been used to convert indazoles directly into benzimidazoles under mild irradiation, expanding structural diversity. nih.gov Another photochemical route involves the condensation of o-phenylenediamine with benzyl alcohols, catalyzed by a heterogeneous photocatalyst under illumination from a mercury lamp. nih.govrsc.org These light-induced methods are often metal-free and can proceed in the absence of strong oxidants, aligning with the principles of sustainable chemistry. researchgate.net

| Method | Reactants/System | Key Features | Yield | Reference |

|---|---|---|---|---|

| Electrochemical | Dibenzylamines with 2-fluoronitrobenzene | Oxidative dehydrogenation C–N bond formation; metal- and oxidant-free. | 61–88% | acs.org |

| Photochemical | o-phenylenediamine and benzyl alcohols | Catalyzed by W–ZnO@NH₂–CBB nanocomposite; HP mercury lamp illumination. | Good | nih.govrsc.org |

| Photochemical | Substituted diamines and aldehydes | 2,2‐Dimethoxy‐2‐phenylacetophenone as photoinitiator; CFL lamp source. | Good to High | researchgate.net |

| Photochemical | 1H- and 2H-indazoles | Direct permutation to benzimidazoles; reagent-free irradiation. | High | nih.gov |

Synthetic Considerations for this compound

The synthesis of this compound requires a strategic approach to ensure the correct placement of the hydroxyl group at the C7 position and the amino group at the C2 position. The following sections detail the key considerations and methodologies for achieving this specific substitution pattern.

Direct regioselective hydroxylation of a pre-formed 2-aminobenzimidazole ring at the C7 position is a challenging transformation due to the multiple reactive sites on the benzimidazole core. A more practical and widely employed strategy involves starting with a benzene (B151609) ring precursor that already contains the hydroxyl group at the desired position, thereby ensuring the regiochemical outcome.

A key starting material for this approach is 2,3-diaminophenol . This precursor contains the necessary ortho-diamine functionality for the formation of the imidazole ring and a hydroxyl group positioned to become the 7-hydroxy substituent of the benzimidazole.

The synthesis of 2,3-diaminophenol itself can be achieved from commercially available precursors such as 2-amino-3-nitrophenol or 2,3-dinitrophenol through the reduction of the nitro group(s). acs.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common and efficient method for this reduction. acs.orgresearchgate.net

Table 1: Precursors for the Synthesis of 2,3-diaminophenol

| Precursor Compound | Synthetic Transformation | Key Reagents |

|---|---|---|

| 2-amino-3-nitrophenol | Reduction of the nitro group | H₂, Pd/C |

By utilizing 2,3-diaminophenol as the starting material, the regioselective placement of the hydroxyl group at the C7 position of the final benzimidazole product is predetermined and controlled.

Once the 7-hydroxybenzimidazole scaffold is established or is being formed from 2,3-diaminophenol, the next critical step is the introduction of the amino group at the C2 position. There are several established methodologies for the C2-amination of benzimidazoles.

Direct C2-Amination during Cyclization:

A highly efficient method for the direct synthesis of 2-aminobenzimidazoles from ortho-phenylenediamines involves a one-pot cyclization and amination reaction. The reaction of 2,3-diaminophenol with cyanogen bromide (BrCN) is a well-documented approach for the formation of 2-aminobenzimidazoles. acs.org This reaction proceeds through the formation of a cyanamide intermediate, which then undergoes intramolecular cyclization to yield the this compound.

Step-wise Synthesis via a 2-Hydroxy Intermediate:

An alternative strategy involves the initial formation of a 7-hydroxy-1,3-dihydro-2H-benzimidazol-2-one, followed by conversion of the C2-carbonyl group to an amino group.

Formation of 7-hydroxy-1,3-dihydro-2H-benzimidazol-2-one: The reaction of 2,3-diaminophenol with urea is a common method for the synthesis of benzimidazol-2-ones. This reaction typically proceeds at elevated temperatures and results in the formation of the cyclic urea derivative.

Conversion to this compound: The conversion of the 2-oxo (or its tautomeric 2-hydroxy) functionality to a 2-amino group is a multi-step process. A common approach involves:

Chlorination: The benzimidazol-2-one is first converted to the corresponding 2-chlorobenzimidazole using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Amination: The resulting 2-chlorobenzimidazole is then subjected to nucleophilic substitution with ammonia or a protected amine source to introduce the amino group at the C2 position.

Table 2: Reagents for the Incorporation of the C2-Amine Group

| Strategy | Key Reagent(s) | Intermediate |

|---|---|---|

| Direct C2-Amination | Cyanogen Bromide (BrCN) | (Not isolated) |

The choice of synthetic strategy depends on factors such as the availability of starting materials, desired yield, and reaction conditions. The direct amination with cyanogen bromide offers a more atom-economical and direct route to the target compound.

Chemical Reactivity and Derivatization Strategies

Reactions at the 2-Amino Group

The 2-amino group, an exocyclic amine attached to the benzimidazole (B57391) core, is a key site for a variety of chemical transformations, leading to the formation of N-substituted derivatives with tailored properties.

The nucleophilic nitrogen of the 2-amino group readily participates in acylation and alkylation reactions. Acylation, typically carried out with acyl halides or anhydrides, leads to the formation of N-acyl-2-aminobenzimidazole derivatives. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(7-hydroxy-1H-benzimidazol-2-yl)acetamide. Similarly, alkylation with alkyl halides or other alkylating agents introduces alkyl substituents to the amino group. The reaction of a 2-aminobenzimidazole with an alkyl halide in the presence of a base such as potassium carbonate in a solvent like acetonitrile (B52724) can produce the corresponding N-alkylated product. researchgate.net These reactions are fundamental in modifying the electronic and steric properties of the parent molecule.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 2-Aminobenzimidazole | Acetyl Chloride | N-(1H-Benzimidazol-2-yl)acetamide | Acylation |

| 2-Aminobenzimidazole | Benzyl Bromide | N-Benzyl-1H-benzimidazol-2-amine | Alkylation |

The condensation of the 2-amino group with aldehydes or ketones provides a straightforward route to the synthesis of Schiff bases, also known as imines. This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the formation of a C=N double bond. For example, the reaction of 2-aminobenzimidazole with salicylaldehyde yields a Schiff base ligand. primescholars.com These imino-derivatives are of significant interest due to their coordination chemistry and diverse biological activities. The formation of the azomethine linkage can be confirmed by spectroscopic methods such as IR and NMR spectroscopy. ijpsdronline.comrjlbpcs.com

| Amine Reactant | Carbonyl Reactant | Product (Schiff Base) | Conditions |

|---|---|---|---|

| 2-Aminobenzimidazole | Salicylaldehyde | 2-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol | Ethanol, Reflux |

| 2-Aminobenzimidazole | 3,5-diiodosalicylaldehyde | 2-((1H-benzimidazol-2-ylimino)methyl)-4,6-diiodophenol | Microwave irradiation |

The 2-amino group serves as a versatile building block for the construction of fused heterocyclic systems. Through annulation reactions, additional rings can be fused onto the benzimidazole core, leading to complex polycyclic structures. These reactions often involve bifunctional reagents that react with both the exocyclic amino group and one of the ring nitrogens. Such strategies are employed to synthesize novel heterocyclic scaffolds with unique three-dimensional architectures. nih.govmdpi.com The synthesis of ring-fused benzimidazoles can be achieved through various protocols, including condensation, cross-dehydrogenative coupling with transition metal catalysis, and radical cyclization. nih.govkingston.ac.uk

Reactivity of the 7-Hydroxyl Group

The phenolic hydroxyl group at the 7-position of the benzimidazole ring imparts another dimension to the reactivity of 2-amino-1H-benzimidazol-7-ol, allowing for modifications at the aromatic core.

The 7-hydroxyl group can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides, to form the corresponding esters. While direct esterification with carboxylic acids can be challenging for phenols, the use of more reactive acylating agents like acid chlorides in the presence of a base is a common and effective method. youtube.com Etherification, on the other hand, involves the reaction of the phenoxide, formed by deprotonation of the hydroxyl group with a base, with an alkyl halide to yield an ether. These reactions are crucial for protecting the hydroxyl group or for introducing new functional moieties to modulate the compound's properties.

| Reaction Type | Reactants | General Product |

|---|---|---|

| Esterification | Phenol + Acid Chloride | Phenyl Ester |

| Etherification | Phenol + Alkyl Halide (in presence of base) | Alkyl Phenyl Ether |

The presence of both the benzimidazole moiety and the 7-hydroxyl group makes this compound a potential chelating agent. The nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group can act as donor atoms, coordinating with metal ions to form stable metal complexes. nih.govmdpi.com The deprotonated phenolic oxygen forms a strong covalent bond with metal ions. mdpi.com Benzimidazolyl-phenol ligands have been shown to coordinate with lanthanide(III) ions through the iminic nitrogen and phenolic oxygen. nih.gov The formation of these coordination compounds can significantly alter the electronic and photophysical properties of the parent molecule and is a key area of investigation in the development of new catalysts and functional materials.

Modifications and Functionalization of the Benzimidazole Ring System

The benzimidazole ring is a versatile scaffold in medicinal chemistry and materials science. nih.gov Its functionalization can be approached through various strategies, including electrophilic aromatic substitution and modern cross-coupling reactions, to introduce a diverse range of substituents and extend its electronic properties.

The benzene (B151609) portion of the benzimidazole ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the amino group and the hydroxyl group. Both of these groups are ortho-, para-directing activators. mdpi.comresearchgate.net

The directing effects of the amino and hydroxyl groups are anticipated to synergistically activate the benzene ring, making it significantly more nucleophilic than benzene itself. The positions ortho and para to the hydroxyl group (positions 6 and 8, though position 8 is part of the imidazole ring) and the positions ortho and para to the point of fusion of the imidazole ring (which can be considered analogous to an amino substituent) will be electronically enriched.

Based on the established principles of electrophilic aromatic substitution, the incoming electrophile is predicted to substitute at the positions most activated by both the hydroxyl and the fused imidazole ring system. The primary sites for substitution would be the C-4 and C-6 positions. The precise regioselectivity of these reactions would likely be influenced by the specific electrophile and the reaction conditions employed. Common electrophilic aromatic substitution reactions that could be applied to this scaffold include halogenation, nitration, and sulfonation.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Bromination | Br₂ | 4-Bromo-2-amino-1H-benzimidazol-7-ol and/or 6-Bromo-2-amino-1H-benzimidazol-7-ol |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-amino-1H-benzimidazol-7-ol and/or 6-Nitro-2-amino-1H-benzimidazol-7-ol |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-7-hydroxy-1H-benzimidazole-4-sulfonic acid and/or 2-Amino-7-hydroxy-1H-benzimidazole-6-sulfonic acid |

It is important to note that while these predictions are based on established chemical principles, the specific experimental outcomes for this compound are not extensively documented in the scientific literature.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to functionalize heterocyclic systems, including benzimidazoles. arkat-usa.orgresearchgate.netlibretexts.org These reactions are particularly valuable for extending the π-conjugated system of the benzimidazole core, which can have significant effects on the molecule's photophysical and electronic properties. To utilize these reactions, the benzimidazole ring must first be functionalized with a suitable handle, typically a halide (e.g., Br, I) or a triflate. This can be achieved through the electrophilic halogenation reactions discussed in the previous section.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. arkat-usa.orgresearchgate.netlibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. For this compound, a halogenated derivative (e.g., 4-bromo- or 6-bromo-2-amino-1H-benzimidazol-7-ol) could be coupled with various aryl or heteroaryl boronic acids or esters to introduce new aromatic rings, thereby extending the conjugation. Microwave-assisted Suzuki-Miyaura couplings have been shown to be efficient for the synthesis of 2-arylbenzimidazoles. arkat-usa.org

Heck Reaction:

The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. beilstein-journals.orgmdpi.comlibretexts.org This reaction could be employed to introduce alkenyl groups onto the benzimidazole ring of this compound, again starting from a halogenated precursor. The electronic nature of the benzimidazole ligand can have a remarkable effect on the catalytic activity in Heck reactions.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orglibretexts.orgnih.gov This reaction is an excellent method for introducing alkynyl moieties, which can serve as rigid linkers to extend the conjugated system. A halogenated derivative of this compound could be coupled with a variety of terminal alkynes to generate extended π-systems.

Table 2: Potential Cross-Coupling Reactions for Extending the Conjugation of this compound Derivatives

| Reaction Name | Substrates | Catalyst System | Potential Product Type |

| Suzuki-Miyaura Coupling | Halogenated this compound + Aryl/Heteroarylboronic acid | Pd catalyst (e.g., PdCl₂(SPhos)), Base | Aryl/Heteroaryl-substituted this compound |

| Heck Reaction | Halogenated this compound + Alkene | Pd catalyst, Base | Alkenyl-substituted this compound |

| Sonogashira Coupling | Halogenated this compound + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted this compound |

The successful application of these cross-coupling reactions would provide a powerful strategy for the synthesis of a diverse library of this compound derivatives with tailored electronic and photophysical properties for various applications.

Advanced Characterization Techniques for Benzimidazole Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-amino-1H-benzimidazol-7-ol, ¹H and ¹³C NMR are fundamental for structural confirmation. nih.gov

¹H NMR: The proton NMR spectrum provides information about the number and type of hydrogen atoms. In a typical benzimidazole (B57391) derivative, the protons on the benzene (B151609) ring appear as multiplets in the aromatic region (approximately 6.8-7.6 ppm). chemicalbook.com The N-H protons of the imidazole (B134444) ring and the amino group often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration due to proton exchange and hydrogen bonding. nih.govbeilstein-journals.org The phenolic O-H proton would also exhibit a variable chemical shift.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The aromatic and heteroaromatic carbons of the benzimidazole core typically resonate in the range of 100-150 ppm. The carbon atom at the 2-position (C2), being bonded to two nitrogen atoms, shows a characteristic chemical shift around 150-160 ppm. ias.ac.in The presence of the amino (-NH₂) and hydroxyl (-OH) groups will influence the chemical shifts of the carbons to which they are attached due to their electronic effects.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. COSY helps identify proton-proton couplings within the aromatic ring, while HSQC correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic C-H | 6.8 - 7.6 | Splitting patterns depend on substitution. |

| ¹H | Imidazole N-H | 10.0 - 13.0 | Often broad; position is solvent-dependent. unl.pt |

| ¹H | Amino N-H | ~5.0 - 7.0 | Broad signal; position is variable. |

| ¹H | Phenolic O-H | Variable | Position is highly dependent on solvent and H-bonding. |

| ¹³C | Aromatic C-H | 110 - 125 | Shifts are influenced by substituents. |

| ¹³C | Aromatic C (quaternary) | 130 - 145 | Includes bridgehead carbons C3a and C7a. nih.gov |

| ¹³C | C-NH₂ (C2) | ~152 | Characteristic downfield shift. ias.ac.in |

| ¹³C | C-OH (C7) | ~140 - 155 | Expected downfield shift due to the oxygen atom. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the imidazole and amino groups are expected in the 3100-3500 cm⁻¹ region. nist.gov A broad band corresponding to the O-H stretching of the hydroxyl group would also appear in this region, often overlapping with the N-H signals. Aromatic C-H stretching is observed just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the benzimidazole ring system. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. Two-dimensional IR-Raman spectroscopy is an advanced technique that can reveal couplings between infrared and Raman active modes, offering deeper structural insights. rug.nl

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Stretching | O-H (phenolic) | 3200 - 3600 (broad) |

| Stretching | N-H (imidazole, amine) | 3100 - 3500 |

| Stretching | Aromatic C-H | 3000 - 3100 |

| Stretching | C=N / C=C (ring) | 1450 - 1630 |

| Stretching | C-N | 1250 - 1350 |

| Bending | N-H | 1590 - 1650 |

| Bending (out-of-plane) | Aromatic C-H | 750 - 900 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy and precision. nih.govnih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₇N₃O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses of small molecules or functional groups. nih.govmassbank.eumassbank.eu

| Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₇H₇N₃O | [M]⁺· | 149.05891 |

| C₇H₈N₃O⁺ | [M+H]⁺ | 150.06674 |

| C₇H₆N₃O⁻ | [M-H]⁻ | 148.05109 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. eopcw.comuni-muenchen.de Benzimidazole derivatives contain a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. The absorption spectrum is a result of π → π* and n → π* electronic transitions. researchgate.net

The UV-Vis spectrum of this compound is expected to show strong absorption bands, likely between 240 and 290 nm, which are characteristic of the benzimidazole chromophore. researchgate.net The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, which act as auxochromes, is likely to cause a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted benzimidazole. utoronto.ca The position of the absorption maxima can also be influenced by the solvent polarity. researchgate.net

| Compound | Solvent | λmax (nm) | Associated Transition |

|---|---|---|---|

| 2-Aminobenzimidazole | Ethanol | ~283, 243 | π → π |

| 2-Aminobenzimidazole | Water | ~280, 244 | π → π researchgate.net |

| This compound | Protic Solvent | > 280 (Predicted) | π → π* |

Solid-State Structural Analysis

While spectroscopic methods provide invaluable data on molecular structure, solid-state analysis is required to determine the precise three-dimensional arrangement of atoms in a crystalline sample.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine the exact positions of atoms, bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a single-crystal X-ray structure would confirm the planarity of the benzimidazole ring system. It would also provide crucial information about intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H, O-H, and amino groups, as well as potential π-π stacking interactions between the aromatic rings. nih.gov These non-covalent interactions are fundamental to understanding the crystal packing and the material's physical properties. Powder X-ray Diffraction (PXRD) can be used to analyze polycrystalline samples, providing information about the crystal system and phase purity.

| Parameter | Typical Value |

|---|---|

| Bond Length C=N | ~1.32 - 1.39 Å |

| Bond Length C-N | ~1.35 - 1.40 Å |

| Bond Length C-C (aromatic) | ~1.37 - 1.41 Å |

| Bond Angle N-C-N (at C2) | ~105 - 110° |

| Bond Angle C-N-C (imidazole) | ~104 - 109° |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method is instrumental in understanding the packing of molecules in a crystalline solid and the nature of the forces that govern the crystal's cohesion. The analysis involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de). These distances are normalized by the van der Waals radii of the respective atoms, resulting in a surface mapped with a normalized contact distance (dnorm). The dnorm surface is typically colored to highlight different types of intermolecular contacts. Red regions on the dnorm map indicate contacts shorter than the sum of the van der Waals radii, representing strong hydrogen bonds or other close contacts. White areas denote contacts approximately equal to the van der Waals radii, while blue regions signify contacts longer than the van der Waals radii.

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which plots di against de. This plot provides a quantitative summary of the different types of intermolecular contacts in the crystal. Each point on the plot represents a unique pair of (di, de) on the surface, and the density of these points reflects the prevalence of each type of contact. Specific interactions, such as hydrogen bonds, appear as distinct spikes on the fingerprint plot. By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a detailed understanding of the packing forces. nih.goviucr.org

For benzimidazole derivatives, Hirshfeld surface analysis reveals the significant role of hydrogen bonding and other weak interactions in their crystal packing. nih.goviucr.orgnih.gov Studies on various substituted benzimidazoles have shown that interactions involving hydrogen atoms are predominant. The most significant contributions typically come from H···H contacts, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.goviucr.org Hydrogen bonds of the types O–H···N, O–H···O, and N–H···N are critical in forming layered or chain structures in the solid state. nih.govnih.gov Additionally, π–π stacking interactions between the aromatic rings of the benzimidazole core and any phenyl substituents also contribute to the crystal cohesion. nih.gov

While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, the expected intermolecular interactions can be inferred from its structure. The presence of the amino (-NH2) and hydroxyl (-OH) groups, along with the imidazole ring, would lead to a rich network of hydrogen bonds. The primary interactions would likely be N–H···N, N–H···O, and O–H···N hydrogen bonds. The aromatic system would also allow for C–H···π and potential π–π stacking interactions.

Below is a table summarizing the percentage contributions of various intermolecular contacts determined by Hirshfeld surface analysis for several benzimidazole derivatives, illustrating the typical distribution of interactions in this class of compounds.

| Interaction Type | Compound A nih.gov | Compound B iucr.org | Compound C nih.gov |

| H···H | 47.5% | 48.8% | - |

| C···H/H···C | 27.6% | 20.9% | 18.2% |

| O···H/H···O | 12.4% | - | 4.8% |

| N···H/H···N | 6.1% | 19.3% | 2.8% |

| C···C | 4.6% | - | - |

| H···Cl | - | - | 30.0% |

| N···C | - | - | 1.5% |

Chromatographic and Electrophoretic Techniques for Purity and Separation

Chromatographic and electrophoretic techniques are fundamental for the separation, purification, and purity assessment of benzimidazole derivatives. These methods are essential in both synthetic chemistry to monitor reaction progress and in pharmaceutical applications to ensure the quality of the final product.

Thin-layer chromatography (TLC) is a widely used, simple, and cost-effective technique for the rapid analysis of benzimidazole derivatives. ijcrt.orgijpsm.com It is particularly useful for monitoring the progress of a chemical reaction and for the initial determination of the purity of a substance. ijcrt.org In TLC, a stationary phase, commonly silica (B1680970) gel G, is coated on a solid support like a glass plate or aluminum foil. The separation is achieved by the differential migration of the components of a mixture through the stationary phase, driven by a liquid mobile phase. The choice of the mobile phase is critical for achieving good separation. For benzimidazole derivatives, various solvent systems have been employed, such as mixtures of ethyl acetate (B1210297) and benzene, toluene (B28343) and acetone, or ethyl acetate and n-hexane. ijpsm.com The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of chromatographic conditions and is used for identification.

High-performance liquid chromatography (HPLC) is a more powerful and quantitative technique for the separation and analysis of benzimidazole derivatives. researchgate.netnih.gov It offers higher resolution, sensitivity, and speed compared to TLC. In HPLC, the sample is forced through a column packed with a stationary phase under high pressure. Reversed-phase HPLC (RP-HPLC) is a common mode used for benzimidazoles, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with additives like orthophosphoric acid or ammonium (B1175870) acetate to control the pH. researchgate.netnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time, the time it takes for a compound to elute from the column, is used for identification, while the peak area is proportional to the concentration of the compound.

The following table provides examples of chromatographic conditions used for the analysis of benzimidazole derivatives.

| Technique | Stationary Phase | Mobile Phase | Analyte |

| TLC ijpsm.com | Silica Gel G | Ethyl Acetate: n-Hexane (6:4 v/v) | 1,2-disubstituted benzimidazoles |

| TLC ijpsm.com | Silica Gel G | Toluene: Acetone (8:2 v/v) | 1,2-disubstituted benzimidazoles |

| HPLC nih.gov | Nucleosil C8 | Acetonitrile / Water / Orthophosphoric acid (gradient) | Albendazole, Fenbendazole, Mebendazole |

| RP-HPLC researchgate.net | XBridge™ C18 | Acetonitrile / 10 mM Ammonium acetate buffer (18:82 v/v) | Benzimidazole derivatives |

Capillary electrophoresis (CE) is another powerful separation technique that has been applied to the analysis of pharmaceuticals, including benzimidazole derivatives. nih.gov Capillary zone electrophoresis (CZE) is the most common mode of CE. In CZE, separation is based on the differences in the electrophoretic mobility of the analytes in an electric field. nih.gov This technique is particularly advantageous for the analysis of charged or polar compounds and offers high efficiency and resolution. For the analysis of benzimidazoles, a background electrolyte such as formic acid can be used. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and selective method for the identification and quantification of these compounds and their impurities. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For a nuanced understanding of 2-amino-1H-benzimidazol-7-ol, methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are employed.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds in their ground state. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional, provide reliable insights into their behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

For benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring system, indicating this is the primary site for electron donation. The LUMO is also generally distributed across the aromatic rings. dergipark.org.tr The introduction of an amino group (electron-donating) and a hydroxyl group (electron-donating) on the benzimidazole scaffold of this compound is expected to raise the HOMO energy level and potentially alter the LUMO energy, likely resulting in a smaller energy gap compared to the unsubstituted benzimidazole. This reduced gap would imply that this compound is a relatively reactive molecule.

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for Benzimidazole Derivatives Note: These are representative values from related compounds to illustrate expected trends.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-aminobenzimidazole | -5.45 | -0.65 | 4.80 |

| Substituted Benzimidazole | -6.29 | -1.80 | 4.49 |

This table is interactive. Click on headers to sort.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors, calculated within the framework of conceptual DFT, help in predicting the stability and reactivity of chemical species. irjweb.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

Nucleophilicity: This descriptor indicates the electron-donating capability of a molecule.

For this compound, the presence of electron-donating groups would likely result in a lower hardness value (increased softness) compared to unsubstituted benzimidazole, signifying greater reactivity.

Table 2: Calculated Global Reactivity Descriptors for a Representative Benzimidazole Derivative Note: Values are illustrative and based on calculations for related structures.

| Parameter | Value (eV) |

| Chemical Hardness (η) | 2.24 |

| Chemical Softness (S) | 0.45 |

| Electronegativity (χ) | 4.05 |

| Electrophilicity Index (ω) | 3.65 |

This table is interactive. You can filter the data by parameter.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. nih.govnih.gov The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. Larger E(2) values signify more intense interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecules in their electronically excited states. It allows for the investigation of processes like light absorption and emission. nih.gov

TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis spectra) of molecules by calculating the energies of vertical excitations from the ground state to various excited states. nih.gov The results provide the absorption wavelength (λmax) and the corresponding oscillator strength (f), which is a measure of the transition probability.

For benzimidazole derivatives, the absorption spectra typically feature intense bands corresponding to π → π* transitions within the aromatic system. Studies on amino-substituted benzimidazoles have shown that the amino group causes a bathochromic (red) shift in the absorption spectrum compared to the parent molecule. researchgate.net The additional hydroxyl group in this compound would likely enhance this effect. TD-DFT can also be used to study the behavior of the molecule in its first singlet excited state (S1), providing insights into fluorescence and other photophysical processes like excited-state intramolecular proton transfer (ESIPT), which is common in molecules with both proton-donating (hydroxyl) and proton-accepting (imidazole nitrogen) sites. nih.gov

Table 3: Predicted Electronic Absorption Data for a Representative Benzimidazole Derivative Note: These values are illustrative and based on TD-DFT calculations for related structures.

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 285 | 0.25 | HOMO-1 → LUMO (π → π) |

This table is interactive. Explore the predicted spectral data.

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. This process often leads to the formation of a tautomeric species with distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum. Molecules exhibiting ESIPT have applications as fluorescent probes, sensors, and imaging agents. rsc.orgrsc.org

The ESIPT mechanism is typically studied using a combination of experimental techniques, such as time-resolved spectroscopy, and computational methods. Theoretical calculations can provide detailed insights into the potential energy surfaces of the ground and excited states, helping to elucidate the pathway and dynamics of the proton transfer.

For benzimidazole derivatives, ESIPT has been investigated in compounds containing a proton donor group (like a hydroxyl group) and a proton acceptor group (like an imine nitrogen) in close proximity. A study on a bis-benzimidazole derivative, consisting of two 2-(2′-hydroxyphenyl) benzimidazole (HBI) halves, demonstrated that upon photoexcitation, an ultrafast ESIPT occurs in one of the HBI units with a time constant of 300 fs. mdpi.com This leads to the formation of a keto-tautomer with red-shifted emission. mdpi.com It has also been noted that in some aminobenzoxazole derivatives, intramolecular charge transfer can slow down the proton transfer process. nih.gov

Given the presence of a hydroxyl group (proton donor) and the imidazole (B134444) ring (proton acceptor) in its structure, this compound is a potential candidate for exhibiting ESIPT. Computational studies could be used to investigate the energetics of the proton transfer in the excited state and to predict the photophysical properties of the resulting tautomer.

Nonadiabatic Dynamics Simulations

Nonadiabatic dynamics simulations are a class of computational methods used to study chemical processes that involve transitions between different electronic states. These methods are particularly important for describing photochemical reactions, where the Born-Oppenheimer approximation, which assumes that the electronic and nuclear motions are independent, breaks down.

Trajectory surface hopping is a popular nonadiabatic dynamics method that allows for the simulation of excited-state dynamics in molecular systems. rsc.org These simulations can provide insights into the time scales of electronic transitions, the branching ratios between different reaction pathways, and the role of conical intersections in mediating radiationless decay.

While specific nonadiabatic dynamics simulations on this compound have not been reported, this methodology could be applied to study its photostability and photochemical reaction pathways. For example, such simulations could be used to investigate the fate of the molecule after photoexcitation, including the dynamics of ESIPT, potential photoisomerization, or photodissociation pathways. These studies would provide a detailed picture of the excited-state dynamics of the molecule, which is crucial for understanding its photophysical and photochemical properties.

Molecular Modeling and Simulation

Molecular Docking Studies for Ligand-Target Recognition

Computational Prediction of Binding Affinities (e.g., MM/GBSA)

The prediction of how strongly a ligand, such as this compound, will bind to its target protein is a cornerstone of computational drug design. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used "end-point" techniques to estimate ligand-binding free energies. nih.govrsc.org These methods are computationally less demanding than more rigorous approaches like free energy perturbation, making them suitable for screening and ranking potential drug candidates. nih.gov

The MM/GBSA approach calculates the binding free energy (ΔG_bind) by combining molecular mechanics (MM) energy calculations with continuum solvation models. nih.gov The calculation involves the free energies of the protein-ligand complex, the free protein, and the free ligand, typically derived from a set of snapshots from molecular dynamics (MD) simulations. tum.de

The binding free energy is composed of several terms, as detailed in the table below.

Table 1: Components of MM/GBSA Binding Free Energy Calculation

| Energy Component | Description |

|---|---|

| ΔE_MM | Change in molecular mechanics energy in the gas phase. It includes contributions from bond, angle, and dihedral energies (ΔE_internal) as well as van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions. |

| ΔG_solv | Change in the solvation free energy. This is further divided into polar (ΔG_GB) and nonpolar (ΔG_SA) contributions. |

| -TΔS | Change in conformational entropy upon ligand binding. This term is computationally expensive to calculate and is sometimes omitted, which can affect the accuracy of the absolute binding energies. rsc.org |

The accuracy of MM/GBSA predictions can be sensitive to various factors, including the force field used, the implicit solvation model, and the choice of atomic charges. nih.govresearchgate.net Studies on different protein-ligand systems have shown that while MM/GBSA can be effective in ranking compounds, it may overestimate the differences in binding affinities. nih.gov For benzimidazole derivatives targeting specific receptors, computational studies have successfully used MM/GBSA to correlate calculated binding free energies with experimentally observed potency values, providing a structural understanding of their mechanism. nih.gov

Identification of Key Interacting Residues and Interaction Motifs (Hydrogen Bonds, π-Stacking)

Understanding the specific interactions between a ligand and its target protein is crucial for structure-based drug design and lead optimization. Computational techniques, particularly the analysis of docked poses and molecular dynamics simulation trajectories, allow for the precise identification of key amino acid residues and the characterization of the non-covalent interactions that stabilize the complex.

For a molecule like this compound, several types of interactions are anticipated:

Hydrogen Bonds: The presence of amino (-NH2) and hydroxyl (-OH) groups, along with the nitrogen atoms in the imidazole ring, makes this compound a proficient donor and acceptor of hydrogen bonds. These interactions are highly directional and play a critical role in molecular recognition and binding specificity. researchgate.net Computational analysis can pinpoint which residues in a protein's active site (e.g., aspartate, glutamate (B1630785), serine) form hydrogen bonds with the ligand.

π-Interactions: The fused bicyclic aromatic system of the benzimidazole core is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govmdpi.com These stacking interactions, where the aromatic rings are arranged in a parallel or T-shaped fashion, contribute significantly to binding affinity. nih.govresearchgate.net

Salt Bridges: If the amino group is protonated, it can form strong electrostatic interactions, known as salt bridges, with negatively charged residues like aspartate or glutamate in the binding pocket. nih.govmdpi.com

Computational studies on related benzimidazole inhibitors have demonstrated their ability to form stable interactions within the active sites of enzymes. researchgate.net For instance, analysis of benzimidazole derivatives targeting fibroblast growth factor receptor 1 (FGFR1) revealed specific hydrogen bonds and hydrophobic interactions that govern their binding and selectivity. nih.gov The identification of these critical interaction "hotspots" provides a roadmap for modifying the structure of this compound to enhance its affinity and selectivity for a given target.

Table 2: Potential Interaction Motifs for this compound

| Interaction Type | Functional Group on Compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Amino (-NH2), Hydroxyl (-OH), Imidazole N-H | Asp, Glu, Gln, Asn, Ser, Thr, Tyr, Main-chain C=O |

| Hydrogen Bond Acceptor | Imidazole N, Hydroxyl (-OH), Amino (-NH2) | Arg, Lys, His, Gln, Asn, Ser, Thr, Tyr, Main-chain N-H |

| π-π Stacking | Benzimidazole aromatic rings | Phe, Tyr, Trp, His |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By identifying the key physicochemical properties, or "molecular descriptors," that govern activity, QSAR models can be used to predict the potency of novel molecules and guide the design of more effective therapeutic agents. crpsonline.comcrpsonline.com

The development of a QSAR model for a series of compounds related to this compound would typically involve several steps:

Data Collection: A dataset of benzimidazole derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target is compiled. derpharmachemica.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. researchgate.netnih.gov

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity. nih.govnih.gov

Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model generation). nih.govderpharmachemica.com

QSAR studies on various classes of benzimidazole derivatives have revealed that their biological activity is often governed by descriptors such as lipophilicity (logP), dipole moment, and surface area. nih.gov For example, analyses of benzimidazole-based inhibitors have shown a strong correlation between hydrophobicity and inhibitory activity. crpsonline.comcrpsonline.com A well-validated QSAR model can provide valuable insights into the mechanism of action and highlight the structural features that are either favorable or detrimental to the desired biological effect. nih.gov

Table 3: Common Molecular Descriptors in QSAR Studies of Benzimidazoles

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Hydrophobic | LogP, Hydrophobic Surface Area | Lipophilicity, membrane permeability |

| Steric/Topological | Molecular Weight, Surface Area, Molar Refractivity | Size, shape, and bulk of the molecule |

| Thermodynamic | Heat of formation, Total energy | Stability of the molecule |

Theoretical Studies of Tautomerism and Isomerism

Theoretical and computational methods are essential for studying the tautomerism and isomerism of molecules like this compound. Tautomers are constitutional isomers that readily interconvert, often through the migration of a hydrogen atom. orientjchem.orgscirp.org The relative stability of different tautomers can significantly impact a molecule's chemical properties, reactivity, and its ability to interact with a biological target.

The benzimidazole ring system itself can exhibit tautomerism. For this compound, several tautomeric forms are possible, including amino-imino and keto-enol (or phenol) forms involving the hydroxyl group. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the energetics of these different forms. semanticscholar.org

These computational studies typically involve:

Geometry Optimization: The molecular structure of each potential tautomer is optimized to find its lowest energy conformation.

Energy Calculation: The relative electronic energies and Gibbs free energies of the optimized structures are calculated. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant form at equilibrium. researchgate.net

Solvent Effects: The calculations can be performed in the gas phase or can include the effects of different solvents using models like the Polarizable Continuum Model (PCM). orientjchem.org The polarity of the solvent can influence the tautomeric equilibrium, stabilizing one form over another.

Transition State Analysis: To understand the dynamics of interconversion, the transition state structure connecting two tautomers can be located, and the energy barrier for the transformation can be calculated. semanticscholar.org

By determining the most stable tautomeric form of this compound under physiological conditions, these theoretical studies provide a more accurate representation of the molecule that should be used in subsequent computational work, such as docking and QSAR analysis. researchgate.net

Coordination Chemistry and Metal Complexes of Benzimidazole Derivatives

Ligand Properties of 2-amino-1H-Benzimidazol-7-ol and its Derivatives

While specific research on the coordination chemistry of this compound is limited, its structural features suggest it would be an effective ligand for metal ions. Its derivatives, particularly those with coordinating substituents, have been more extensively studied, providing insights into its potential ligand properties.

This compound possesses multiple potential coordination sites, allowing it to act as a multidentate ligand. The key donor atoms are the nitrogen atoms of the benzimidazole (B57391) ring and the exocyclic amino group, along with the oxygen atom of the hydroxyl group.

N-donors: The benzimidazole ring contains two nitrogen atoms. The imino nitrogen (N-1) can be deprotonated to form an anionic ligand, while the pyridine-type nitrogen (N-3) has a readily available lone pair of electrons for coordination. The exocyclic amino group at the 2-position also provides an additional nitrogen donor site. In many benzimidazole-metal complexes, coordination occurs through the pyridine-type nitrogen atom of the imidazole (B134444) ring. researchgate.net

O-donor: The hydroxyl group at the 7-position introduces an oxygen donor site. Upon deprotonation, this phenolate oxygen can form a strong coordinate bond with a metal ion. The combination of a nitrogen donor from the imidazole ring and the oxygen donor from a strategically placed hydroxyl group allows for the formation of stable five- or six-membered chelate rings. wikipedia.org This chelation enhances the stability of the resulting metal complexes.

The coordination mode of benzimidazole derivatives can vary, acting as monodentate, bidentate, or even tridentate ligands depending on the metal ion, reaction conditions, and the presence of other coordinating groups. For instance, in related 2-(1H-benzimidazol-2-yl)-phenol derivatives, the ligand typically acts as a bidentate ligand, coordinating through the imine nitrogen and the deprotonated phenolic oxygen. nih.gov

The electronic and geometric structure of this compound is crucial for its coordination behavior. The benzimidazole ring system is planar, and the attached amino and hydroxyl groups will have specific spatial orientations that can influence the geometry of the resulting metal complexes. The presence of the electron-donating amino and hydroxyl groups can also affect the electron density on the benzimidazole ring, which in turn influences the strength of the metal-ligand bonds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-based ligands is typically straightforward and can be achieved under mild conditions.

Complexes of benzimidazole derivatives with various transition metals have been successfully synthesized and characterized. The general procedure often involves the reaction of the ligand with a corresponding metal salt (e.g., chloride, acetate (B1210297), or nitrate) in a suitable solvent, such as ethanol or methanol. nih.govnih.gov

Cu(II) Complexes: Copper(II) complexes of benzimidazole derivatives are widely studied. For example, the synthesis of a Cu(II) complex with a 2-(1H-benzimidazol-2-yl)-phenol derivative was achieved by reacting the ligand with copper(II) acetate monohydrate in ethanol at room temperature. nih.gov

Zn(II) Complexes: Zinc(II) complexes can be prepared similarly. A Zn(II) complex of a 2-(1H-benzimidazol-2-yl)-phenol derivative was synthesized by reacting the ligand with zinc(II) acetate dihydrate in ethanol. nih.gov

Ni(II) Complexes: Nickel(II) complexes with amino acid-derived ligands have been synthesized, often resulting in octahedral geometries. nih.gov The synthesis of Ni(II) complexes with benzimidazole-phenoxy ligands has also been reported. nih.gov

Ag(I) Complexes: Silver(I) complexes with benzimidazole derivatives have been synthesized, often exhibiting linear coordination geometries. A silver(I) complex with a 2-(1H-benzimidazol-2-yl)-phenol derivative was prepared by reacting the ligand with silver nitrate in ethanol. nih.gov

Interactive Data Table: Synthesis of Transition Metal Complexes with Benzimidazole Derivatives

| Metal Ion | Ligand Type | General Synthetic Method | Reference |

| Cu(II) | 2-(1H-benzimidazol-2-yl)-phenol | Ligand + Cu(CH₃COO)₂·H₂O in ethanol at room temperature | nih.gov |

| Zn(II) | 2-(1H-benzimidazol-2-yl)-phenol | Ligand + Zn(CH₃COO)₂·4H₂O in ethanol at room temperature | nih.gov |

| Ni(II) | 2-(1H-benzimidazol-2-yl)-phenoxy | Ligand + Ni(Ac)₂·4H₂O with KOH in methanol at room temperature | nih.gov |

| Ag(I) | 2-(1H-benzimidazol-2-yl)-phenol | Ligand + AgNO₃ in ethanol at room temperature | nih.gov |

A variety of spectroscopic and structural techniques are employed to characterize metal-benzimidazole complexes:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of functional groups upon complexation provide evidence of metal-ligand bond formation. For instance, a shift in the ν(C=N) stretching vibration of the imidazole ring to a lower frequency and the appearance of new bands corresponding to ν(M-N) and ν(M-O) vibrations are indicative of coordination. nih.gov

UV-Visible Spectroscopy: Electronic spectra can provide information about the geometry of the metal complex. The d-d transitions of the metal ion are sensitive to the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes in solution. Changes in the chemical shifts of the ligand protons and carbons upon complexation can help to elucidate the structure of the complex.

Mass Spectrometry (MS): ESI-MS is often used to confirm the molecular weight and stoichiometry of the complexes. nih.gov

Interactive Data Table: Spectroscopic Data for a Representative Cu(II)-Benzimidazole Complex

| Spectroscopic Technique | Key Observances | Interpretation | Reference |

| FT-IR (cm⁻¹) | ν(-NH) at 3057, ν(-C=N) at 1602, ν(C-O) at 1259, ν(Cu-O) at 474, ν(Cu-N) at 438 | Coordination through imine nitrogen and phenolic oxygen | nih.gov |

| ESI-HRMS | [M + H]⁺ = 482.0804 | Confirms the formation of the complex | nih.gov |